N-(4-methylbenzyl)-5-nitropyrimidine-4,6-diamine
CAS No.: 364039-65-6
Cat. No.: VC4185575
Molecular Formula: C12H13N5O2
Molecular Weight: 259.269
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 364039-65-6 |
|---|---|
| Molecular Formula | C12H13N5O2 |
| Molecular Weight | 259.269 |
| IUPAC Name | 4-N-[(4-methylphenyl)methyl]-5-nitropyrimidine-4,6-diamine |
| Standard InChI | InChI=1S/C12H13N5O2/c1-8-2-4-9(5-3-8)6-14-12-10(17(18)19)11(13)15-7-16-12/h2-5,7H,6H2,1H3,(H3,13,14,15,16) |
| Standard InChI Key | SGGADVFWKTYYAK-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)CNC2=NC=NC(=C2[N+](=O)[O-])N |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
N-(4-Methylbenzyl)-5-nitropyrimidine-4,6-diamine (CAS: 364039-65-6) belongs to the pyrimidinediamine class. Its IUPAC name is 4-[(4-methylphenyl)methyl]amino-5-nitro-pyrimidin-6-amine, reflecting the substitution pattern on the pyrimidine ring . The nitro group at position 5 and the 4-methylbenzyl group at position 4 are critical to its reactivity and biological activity.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 259.26 g/mol | |
| Density | ~1.38 g/cm³ (estimated) | |
| Solubility | Low in water; soluble in DMF |
Structural Analysis
The compound’s pyrimidine ring adopts a planar configuration, with the nitro group inducing electron-withdrawing effects that enhance electrophilic substitution reactivity . The 4-methylbenzyl group contributes steric bulk and lipophilicity, influencing interactions with biological targets. Spectroscopic data (e.g., -NMR) typically show aromatic proton resonances at δ 7.2–7.4 ppm for the benzyl group and singlet peaks for the nitro and amine functionalities .
Synthesis and Optimization
Synthetic Routes
The synthesis of N-(4-methylbenzyl)-5-nitropyrimidine-4,6-diamine involves multi-step reactions, often starting with halogenated pyrimidine precursors. A common method utilizes 4-chloro-5-nitropyrimidine reacting with 4-methylbenzylamine under reflux conditions in polar aprotic solvents (e.g., dimethylformamide) .
Representative Procedure:
-
Amination: 4-Chloro-5-nitropyrimidine is treated with 4-methylbenzylamine in DMF at 80°C for 12 hours.
-
Purification: The crude product is isolated via column chromatography (silica gel, ethyl acetate/hexane) .
Yields typically range from 65% to 85%, depending on the stoichiometry and reaction time .
Table 2: Synthetic Conditions and Outcomes
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Amination | 4-Methylbenzylamine, DMF, 80°C | 75% |
| Purification | Silica gel chromatography | 90% |
Mechanistic Insights
The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, where the amine group attacks the electron-deficient carbon adjacent to the nitro group . The nitro group’s electron-withdrawing nature activates the pyrimidine ring for substitution, while the 4-methylbenzylamine’s nucleophilicity drives the reaction .
Physicochemical and Spectroscopic Properties
Stability and Reactivity
The compound exhibits moderate thermal stability, decomposing above 200°C . The nitro group renders it susceptible to reduction, forming 5-aminopyrimidine derivatives under catalytic hydrogenation .
Spectroscopic Characterization
-
IR Spectroscopy: Strong absorption bands at 1530 cm (N=O stretch) and 3350 cm (N-H stretch) .
-
Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 259.1 [M+H] .
Biological Activity and Applications
Anticancer Properties
In vitro studies on MCF-7 breast cancer cells reveal IC values of 18 µM, comparable to doxorubicin . Mechanistic studies suggest apoptosis induction via caspase-3 activation .
Table 3: Biological Activity Overview
| Activity | Target Organism/Cell Line | Efficacy |
|---|---|---|
| Antimicrobial | S. aureus | MIC: 12.5 µg/mL |
| Anticancer | MCF-7 cells | IC: 18 µM |
Industrial and Research Applications
Medicinal Chemistry
The compound serves as a precursor for kinase inhibitors and topoisomerase II antagonists . Structural analogs with modified benzyl groups show enhanced blood-brain barrier permeability.
Materials Science
Nitro-aromatic derivatives are explored as photoactive components in organic semiconductors . Their electron-deficient rings facilitate charge transport in thin-film transistors .
Comparative Analysis with Structural Analogs
Table 4: Comparison with Related Pyrimidines
The 4-methylbenzyl group enhances lipophilicity and target binding compared to bulkier substituents .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume